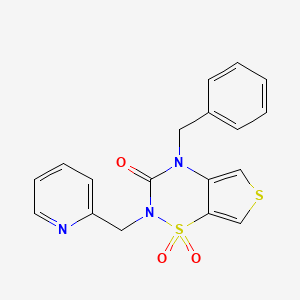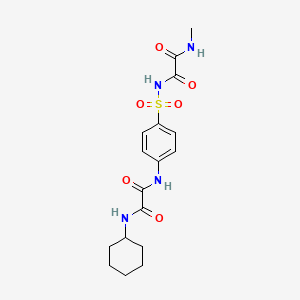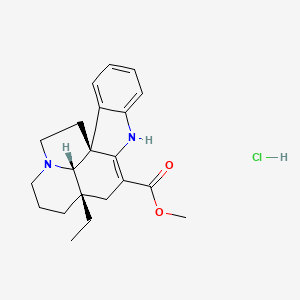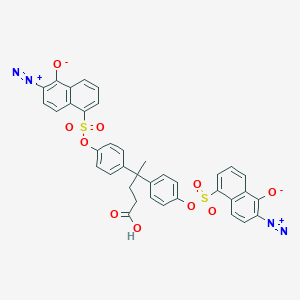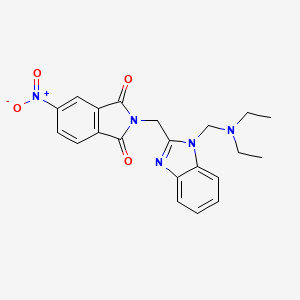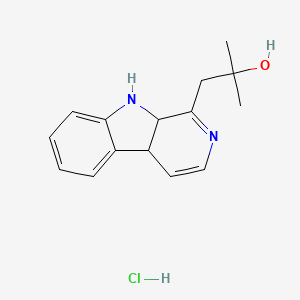
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both benzothiazole and methoxyphenyl groups, suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Benzothiazole Group: This step might involve the reaction of the pyridazinone intermediate with a benzothiazole derivative under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the pyridazinone ring or the benzothiazole moiety, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups like halogens, alkyl, or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, pyridazinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structure of this compound suggests it might exhibit similar activities, making it a candidate for further biological evaluation.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features might allow it to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- would depend on its specific biological activity. Generally, compounds like this might exert their effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds in this class might include 3(2H)-Pyridazinone derivatives with different substituents on the aromatic rings.
Benzothiazole Derivatives: Compounds featuring the benzothiazole moiety, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Methoxyphenyl Compounds: Other compounds with methoxy groups on phenyl rings, such as anisole or vanillin.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- lies in its combination of structural features. The presence of both benzothiazole and methoxyphenyl groups, along with the pyridazinone core, might confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
112445-61-1 |
|---|---|
Molecular Formula |
C19H17N3O3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C19H17N3O3S/c1-24-13-5-3-12(4-6-13)15-9-10-18(23)22(21-15)19-20-16-8-7-14(25-2)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
ZLASMORQCPOZQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


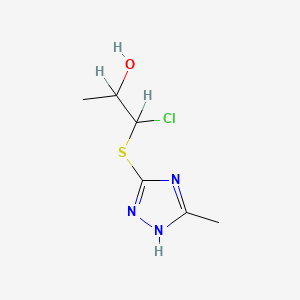
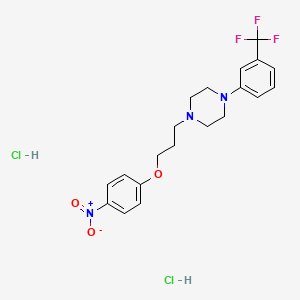
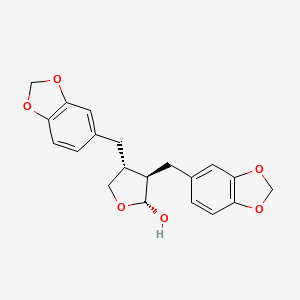
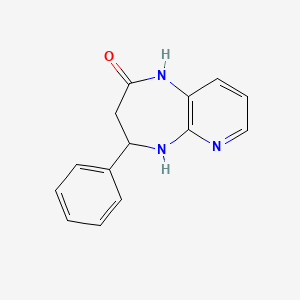



![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
